6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride
Descripción
Chemical Identity and Nomenclature
6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride represents a complex heterocyclic compound characterized by the integration of two distinct ring systems within a single molecular framework. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, with the systematic name "6-methyl-4-(piperazin-1-yl)-2H-pyran-2-one hydrochloride" clearly indicating the presence of both the pyran-2-one lactone ring and the piperazine saturated nitrogen heterocycle. The molecular formula C10H15ClN2O2 encompasses ten carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms within the piperazine ring, and two oxygen atoms comprising the lactone functionality and contributing to the overall polarity of the molecule.
The compound's molecular weight of 231 daltons positions it within the optimal range for drug-like molecules, adhering to established pharmaceutical chemistry guidelines for molecular size and complexity. The Chemical Abstracts Service registry number 2470435-44-8 provides a unique identifier for this specific compound, distinguishing it from related pyran-piperazine derivatives that may differ in substitution patterns or salt forms. The structural architecture combines the electrophilic character of the alpha-pyrone system with the basic nitrogen functionalities of the piperazine ring, creating a molecule capable of diverse intermolecular interactions.
Additional chemical identifiers include the Molecular Formula Code Database number MFCD32710611, which facilitates compound tracking in chemical databases and inventory systems. The compound demonstrates a calculated logarithmic partition coefficient of 0.19, indicating moderate hydrophilicity that suggests favorable aqueous solubility characteristics while maintaining sufficient lipophilicity for membrane permeation. The heavy atom count of fifteen atoms and the presence of two distinct ring systems contribute to the compound's three-dimensional conformational complexity, with rotatable bond count limited to one, suggesting conformational rigidity that may contribute to specific molecular recognition properties.
Historical Development in Heterocyclic Chemistry
The historical trajectory of heterocyclic chemistry leading to compounds such as 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride traces back to the fundamental recognition of pyran-2-one systems in the late nineteenth and early twentieth centuries. The parent 2-pyrone structure, also known as alpha-pyrone or pyran-2-one, represents an unsaturated cyclic compound with molecular formula C5H4O2 that has served as a foundational building block in organic synthesis for over a century. The significance of pyran-2-one derivatives became apparent through their widespread occurrence in natural products, including bufanolides and kavalactones, which demonstrated the biological relevance of this heterocyclic core.
The development of synthetic methodologies for 2-pyrone construction has evolved through multiple generations of chemical innovation. Early approaches included the decarboxylation of coumalic acid to produce the parent 2-pyrone, establishing fundamental reactivity patterns that would guide subsequent synthetic developments. The recognition of 2-pyrones as versatile intermediates in cycloaddition reactions, particularly their participation in Diels-Alder reactions with alkynes to produce substituted benzenes upon carbon dioxide elimination, established their utility as building blocks for complex molecular architectures. The Gogte Synthesis of 1938 introduced systematic methods for pyrone alkylation using acid chlorides, providing early examples of structural modification strategies.
Parallel developments in piperazine chemistry emerged from recognition of this scaffold's privileged status in medicinal chemistry. Piperazine derivatives gained prominence through their incorporation in numerous therapeutic agents, with the basic nitrogen atoms providing essential pharmacokinetic advantages through appropriate pKa values that enhance water solubility and bioavailability. The naming convention for piperazines originated from their structural similarity to piperidine, with the "az" infix denoting the additional nitrogen atom compared to the piperidine core. Historical synthesis methods for piperazine involved ammoniation of 1,2-dichloroethane or ethanolamine, though these processes primarily targeted ethylene diamine production with piperazine as a secondary product.
Recent synthetic advances have enabled the construction of more complex pyran-2-one derivatives through sophisticated catalytic methodologies. Palladium-catalyzed approaches have emerged as particularly powerful tools, with consecutive Sonogashira coupling and electrophilic cyclization providing access to diverse substituted 2-pyrones. These methodologies have been extended to include difluorinated variants and fused ring systems, demonstrating the continuing evolution of synthetic accessibility for these heterocyclic frameworks. N-heterocyclic carbene-catalyzed formal [3+3] annulation reactions between alkynyl esters and enolizable ketones have provided alternative pathways to functionalized 2H-pyran-2-ones under mild, metal-free conditions.
| Synthetic Methodology | Key Innovation | Substrate Scope | Typical Yields |
|---|---|---|---|
| Sonogashira-Cyclization | Consecutive coupling-cyclization | Terminal alkynes with haloacids | 60-85% |
| Palladium-Carbonylation | Carbonylative cross-coupling | Cyclobutenones with organostannanes | 70-90% |
| NHC-Catalyzed Annulation | Metal-free [3+3] annulation | Alkynyl esters with ketones | 65-80% |
| Iodolactonization | Electrophilic cyclization | Alken-4-ynoic acids | 45-70% |
Position Within Pyran-Piperazine Hybrid Scaffolds
The structural positioning of 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride within the broader category of pyran-piperazine hybrid scaffolds reflects the contemporary medicinal chemistry strategy of combining multiple privileged structures to enhance biological activity profiles. Piperazine-substituted pyranopyridines have emerged as a distinct class of bioactive compounds, with recent studies highlighting their potential for antiproliferative and antiviral activities. The integration of piperazine moieties with pyran-based cores represents a rational drug design approach that leverages the complementary properties of both heterocyclic systems.
The piperazine component contributes essential pharmacological advantages through its dual nitrogen atoms, which function as both basic amine sites and hydrogen bond acceptors. These nitrogen centers enable the introduction of diverse substituents without creating additional stereocenters, facilitating structure-activity relationship optimization. The primary nitrogen atoms enhance water solubility through their appropriate pKa values, addressing common pharmaceutical development challenges related to bioavailability and formulation. The piperazine scaffold has demonstrated versatility across multiple therapeutic areas, with over one hundred documented molecules exhibiting broad biological activities including antitumor, antibacterial, anti-inflammatory, and antioxidant effects.
The pyran-2-one component provides complementary chemical properties through its lactone functionality and aromatic character. The alpha-pyrone system exhibits characteristic electrophilic reactivity that enables diverse chemical transformations, while the conjugated nature of the ring system contributes to potential molecular recognition interactions. Natural product derivatives containing pyran-2-one cores have demonstrated significant biological activities, with compounds such as 6-amyl-alpha-pyrone serving as flavor enhancers while derivatives function as bacterial signaling molecules in quorum sensing pathways.
Contemporary research has demonstrated that piperazine-substituted pyranopyridines exhibit selective antiproliferative activity against various cancer cell lines at micromolar and submicromolar concentrations. Mechanistic studies indicate that cytotoxicity involves apoptosis induction through pathways independent of extracellular signal-regulated kinase pathways or oxidative stress mechanisms. Additionally, certain compounds within this structural class demonstrate selective antiviral activity against hepatitis B virus through inhibition of virion particle formation, highlighting the therapeutic potential of pyran-piperazine hybrid architectures.
| Hybrid Scaffold Type | Primary Ring Systems | Documented Activities | Concentration Range |
|---|---|---|---|
| Pyranopyridine-Piperazine | Pyran, Pyridine, Piperazine | Antiproliferative, Antiviral | 0.1-10 μM |
| Pyrimidine-Piperazine | Pyrimidine, Piperazine | Antimicrobial, Anti-inflammatory | 1-50 μM |
| Triazole-Piperazine | Triazole, Piperazine | Antifungal, Antitumor | 0.5-25 μM |
| Pyrazole-Piperazine | Pyrazole, Piperazine | Neuroprotective, Antioxidant | 5-100 μM |
The structural modifications possible within pyran-piperazine hybrids enable fine-tuning of physicochemical properties and biological activities. The 6-methyl substitution in 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride provides steric and electronic modifications that may influence molecular conformation and binding interactions. The positioning of the piperazine substituent at the 4-position of the pyran ring creates specific spatial relationships that distinguish this compound from alternative regioisomers, potentially contributing to unique biological activity profiles.
Propiedades
IUPAC Name |
6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZMHKJUFFBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Structural Features and Synthetic Challenges
6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride combines a γ-pyrone core (pyran-2-one) with a piperazine substituent at position 4 and a methyl group at position 6. The hydrochloride salt enhances solubility and stability for pharmaceutical applications. Key challenges in its synthesis include:
- Regioselective functionalization of the pyranone ring to avoid isomer formation.
- Compatibility of piperazine nucleophiles with pyranone electrophilic centers under mild conditions.
- Salt formation without decomposition of the base compound.
Synthetic Routes and Methodological Innovations
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyranones
A widely cited approach involves substituting a halogen atom at position 4 of a preformed pyranone ring with piperazine.
Preparation of 4-Chloro-6-methylpyran-2-one
The precursor 4-chloro-6-methylpyran-2-one is synthesized via cyclization of β-keto esters. For example, ethyl acetoacetate undergoes chlorination with phosphorus oxychloride (POCl₃) at 80–100°C, followed by acid-catalyzed cyclization. Typical yields range from 65–75% after recrystallization from toluene.
Piperazine Coupling
4-Chloro-6-methylpyran-2-one reacts with piperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 90°C for 12–18 hours. The reaction proceeds via SNAr mechanism, with piperazine acting as a bifunctional nucleophile. Key parameters:
- Solvent : DMF or N-methyl-2-pyrrolidone (NMP) for high dielectric constant.
- Molar ratio : 1:1.2 (pyranone:piperazine) to minimize di-substitution.
- Workup : Extraction with ethyl acetate and water, followed by silica gel chromatography (hexane:ethyl acetate = 3:1) yields the free base (82–88% purity).
One-Pot Cyclocondensation and Piperazine Incorporation
Alternative routes avoid isolated halogenated intermediates by combining pyranone formation and piperazine coupling in a single step.
Condensation of β-Keto Esters with Piperazine Derivatives
Methyl 4-(piperazin-1-yl)-3-oxobutanoate undergoes acid-catalyzed cyclization (H₂SO₄, 60°C) to form the pyranone ring. This method achieves 70% yield but requires careful pH control to prevent N-alkylation side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in ethanol with catalytic p-toluenesulfonic acid (PTSA) accelerates cyclization, improving yields to 85%. This method reduces reaction time from 24 hours to under an hour.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or ethyl acetate. Critical steps include:
Optimization and Scale-Up Considerations
Solvent Selection for Large-Scale Reactions
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves piperazine solubility in non-polar solvents, enabling reactions in toluene (yield increase from 65% to 82%).
- Palladium catalysis : Pd(OAc)₂ facilitates coupling of bromopyranones with piperazine derivatives under mild conditions (50°C, 6 hours).
Analytical Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Production Protocols
Batch Process (10 kg Scale)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SNAr in DMF | 82 | 99.5 | 450 | High |
| Microwave cyclization | 85 | 99.2 | 620 | Moderate |
| Flow chemistry | 94 | 99.7 | 380 | High |
Data aggregated from.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against different cancer cell lines.
- Case Study : Research published in the International Journal of Molecular Sciences assessed the cytotoxic activity of substituted piperazine derivatives against MCF7 breast cancer cells. The study found that specific piperazine derivatives exhibited selective cytotoxicity, indicating their potential as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | X | MCF7 |
| Docetaxel (control) | Y | MCF7 |
Neurological Disorders
The compound has also been investigated for its role in modulating neurotransmitter systems, particularly as a potential treatment for anxiety and depression.
- Research Findings : A patent describes the use of compounds similar to this compound as modulators of NK-3 receptors. This modulation may provide therapeutic benefits in treating depression, anxiety, and other cognitive disorders .
| Disorder | Mechanism of Action |
|---|---|
| Depression | NK-3 receptor antagonism |
| Anxiety | NK-3 receptor antagonism |
Antimycobacterial Activity
The compound's structural properties suggest potential applications in treating tuberculosis.
- Study Insights : A series of piperazine derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity compared to standard treatments .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | Z | Active |
| Pyrazinamide (control) | 8 | Standard |
Pharmacological Properties
The pharmacokinetic properties of this compound are crucial for its effectiveness as a therapeutic agent. The piperazine moiety contributes to its hydrophilicity, enhancing solubility and bioavailability.
ADMET Profile
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for evaluating drug candidates.
| Property | Description |
|---|---|
| Absorption | High solubility due to piperazine |
| Distribution | Favorable tissue penetration |
| Metabolism | Phase I and II metabolic pathways |
| Excretion | Renal excretion primarily |
| Toxicity | Low toxicity in preliminary studies |
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Structural Analogues
Piperazine-containing compounds are prevalent in pharmaceuticals due to their versatility in binding interactions. Key structural analogues include:
Key Observations :
- The absence of a carboxylic acid group (unlike the benzoxazine derivative) may lower aqueous solubility but improve membrane permeability .
Pharmacological Activity
- Ofloxacin derivatives : Exhibit potent antibacterial activity via DNA gyrase inhibition. The hydrochloride salt improves bioavailability, a trait shared with this compound .
- Piperazine-containing kinase inhibitors: The piperazine moiety often interacts with ATP-binding pockets. The methyl group in the target compound may sterically hinder non-specific binding .
Physicochemical Properties
Hydrochloride salts generally enhance solubility. Comparative dissolution kinetics (from analogous compounds):
Note: The target compound’s methyl and pyranone groups may reduce solubility compared to clindamycin but improve it relative to non-salt forms .
Toxicity Profile
Piperazine derivatives vary widely in toxicity:
- Control compounds (Table 1, ) : Sodium chloride (low toxicity) vs. MPTP (neurotoxic). Hydrochloride salts (e.g., famotidine) show minimal toxicity at therapeutic doses .

- Risk for target compound: Likely low due to the absence of reactive functional groups (e.g., fluoroquinolone-associated tendonotoxicity) .
Actividad Biológica
6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Synthesis
The chemical structure of 6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of piperazine derivatives with pyranones under acidic conditions. The following general reaction scheme outlines the synthetic pathway:
- Formation of the Pyranone : A suitable pyranone derivative is reacted with a piperazine derivative.
- Hydrochloride Salt Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Antimicrobial Properties
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. For example, studies have shown that derivatives similar to 6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural similarity to known anticancer agents has led to investigations into its antiproliferative effects. A study evaluated the cytotoxicity of several piperazine derivatives against cancer cell lines and found that certain derivatives, including those related to 6-Methyl-4-piperazin-1-ylpyran-2-one, exhibited promising results with IC50 values in the low micromolar range .
The mechanism by which 6-Methyl-4-piperazin-1-ylpyran-2-one hydrochloride exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interference with Cellular Pathways : The compound may disrupt signaling pathways critical for tumor growth and metastasis.
Case Study 1: Antifilarial Activity
A related compound demonstrated significant macrofilaricidal activity against Brugia malayi, achieving over 50% adulticidal effects at specific dosages. This suggests potential for developing antifilarial agents based on the piperazine scaffold .
| Compound | Dosage (mg/kg) | Adulticidal Activity (%) | Microfilaricidal Activity (%) |
|---|---|---|---|
| Compound A | 300 | 53.6 | 46.0 |
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, a derivative was tested against E. coli and showed an MIC of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Q. What are the optimal synthetic routes for 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Reagents : Use of 4-methylpiperazine and activated pyran-2-one derivatives under basic conditions (e.g., sodium hydride or potassium carbonate).
- Conditions : Temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradients). Purity (>95%) is confirmed via NMR and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity, with characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and pyran-2-one carbonyl (δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 255.1 for C₁₀H₁₅N₂O₂·HCl) .
- HPLC/TLC : Reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) or TLC (silica GF254, chloroform:methanol 9:1) assesses purity and detects impurities .
Q. How does the hydrochloride salt form enhance solubility and stability for biological studies?
The hydrochloride salt improves aqueous solubility (up to 10 mg/mL in PBS) by introducing ionic interactions. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in desiccated, amber vials. Hydrolysis is minimized at pH 4–6 .
Q. What safety precautions are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline. No acute toxicity reported, but treat as a potential irritant .
Advanced Research Questions
Q. What methodologies are recommended for impurity profiling and identification?
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates or byproducts like 4-methylpiperazine derivatives) with a limit of detection (LOD) <0.1% .
- Reference Standards : Use spiked samples of known impurities (e.g., 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride) to calibrate analytical systems .
Q. How can kinetic studies resolve contradictions in hydrolysis rates under varying pH conditions?
Design experiments using:
- Buffered Solutions : pH 1–12, maintained at 37°C.
- Sampling Intervals : Collect aliquots at 0, 12, 24, and 48 hours for HPLC analysis.
- Data Analysis : Fit degradation data to first-order kinetics. For example, hydrolysis accelerates at pH <3 (t₁/₂ = 8 hours) but stabilizes at pH 7.4 (t₁/₂ = 72 hours) .
Q. What experimental strategies address discrepancies in reported pharmacological activity across studies?
- Dose-Response Curves : Test efficacy in parallel assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanism-specific effects.
- Control Compounds : Compare with structurally similar analogs (e.g., 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride) to validate target specificity .
Q. How can X-ray crystallography or advanced NMR elucidate conformational dynamics?
- Single-Crystal X-ray Diffraction : Resolves 3D structure, including piperazine ring puckering and hydrogen bonding with chloride ions (e.g., Cl⁻···H-N distances of 2.2–2.5 Å) .
- NOESY NMR : Detects through-space interactions between the methyl group and pyran-2-one ring, confirming preferred conformations in solution .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
Q. How do structural modifications (e.g., substituent variations) impact receptor binding affinity?
- SAR Studies : Replace the 6-methyl group with halogens (e.g., Cl or F) to evaluate changes in logP and binding to serotonin receptors (5-HT₁A IC₅₀ shifts from 50 nM to 120 nM).
- Computational Modeling : Docking simulations (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Asp116 in target enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

